molecular formula C11H8FN3 B6259291 2-amino-7-fluoro-4-methylquinoline-3-carbonitrile CAS No. 2137560-61-1

2-amino-7-fluoro-4-methylquinoline-3-carbonitrile

Cat. No.: B6259291
CAS No.: 2137560-61-1
M. Wt: 201.2
InChI Key:
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Description

2-amino-7-fluoro-4-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H8FN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 2-amino-7-fluoro-4-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Amination and nitrile introduction:

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

2-amino-7-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

2-amino-7-fluoro-4-methylquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.

    Materials Science: This compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-amino-7-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluorine atom enhances its binding affinity and specificity to these targets.

Comparison with Similar Compounds

2-amino-7-fluoro-4-methylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

    2-amino-7-fluoroquinoline: Lacks the nitrile group, which may affect its reactivity and biological activity.

    4-methylquinoline-3-carbonitrile: Lacks the amino and fluorine groups, which may reduce its effectiveness in certain applications.

    7-fluoro-4-methylquinoline: Lacks the amino and nitrile groups, which may limit its use in medicinal chemistry.

The presence of the amino, fluorine, and nitrile groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

2137560-61-1

Molecular Formula

C11H8FN3

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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